5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
Description
5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a polycyclic heterocyclic compound featuring a pyrrolo[1,2-a]quinoxaline core substituted with a 3-methylbenzyl group at position 5 and a carbonitrile moiety at position 5. Below, we provide a detailed comparison with structurally related compounds, emphasizing substituent effects, physicochemical properties, synthetic routes, and biological activities.
Properties
IUPAC Name |
5-[(3-methylphenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-14-4-2-5-16(10-14)13-23-19-11-15(12-21)7-8-17(19)22-9-3-6-18(22)20(23)24/h2,4-5,7-8,10-11,18H,3,6,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQAVNYYLGEOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C=CC(=C3)C#N)N4CCCC4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, inhibiting its activity. This inhibition is achieved through non-covalent binding to the EGFR, which prevents the receptor from activating its downstream signaling pathways. The exact nature of this interaction and the changes it causes within the cell are still under investigation.
Biochemical Pathways
The inhibition of EGFR by the compound affects several biochemical pathways. Primarily, it prevents the activation of the MAPK pathway, which is involved in cell proliferation and survival. Additionally, the compound has been found to reduce the levels of reactive oxygen species (ROS) in lung cancer cells, which may contribute to its anticancer effects.
Result of Action
The compound’s interaction with EGFR leads to a decrease in cell proliferation and an increase in cell death. This is due to the inhibition of the MAPK pathway and the reduction of ROS levels. The compound also appears to downregulate the expression of key oncogenes, including KRAS and MAP2K.
Biological Activity
5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile (CAS No. 1009499-24-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anti-inflammatory and cytotoxic effects.
- Molecular Formula : CHNO
- Molecular Weight : 317.38 g/mol
- CAS Number : 1009499-24-4
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrroloquinoxaline moiety is known to facilitate interactions with enzymes and receptors involved in inflammatory pathways.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrroloquinoxaline compounds exhibit significant anti-inflammatory properties. For instance:
- In Vivo Studies : In a study evaluating the anti-inflammatory effects of similar compounds, it was found that certain derivatives significantly inhibited paw edema in animal models. The most promising compound showed an anti-inflammatory activity (AA) of 53.41%, comparable to standard drugs like diclofenac .
| Compound | Anti-inflammatory Activity (%) | Reference |
|---|---|---|
| Compound 2e | 53.41 | |
| Compound MTB | 45.77 | |
| Control (Diclofenac) | Standard Effect |
Cytotoxic Activity
The cytotoxic effects of 5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile have also been investigated:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits cytotoxicity against specific tumor types. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
Case Studies
-
Case Study on Inflammation :
- Researchers evaluated the efficacy of the compound in a rat model of carrageenan-induced inflammation. The study revealed a dose-dependent reduction in inflammation markers and cytokines, supporting its potential use as an anti-inflammatory agent.
-
Case Study on Cancer :
- A recent study assessed the cytotoxic effects on breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
Variations in the benzyl substituent at position 5 significantly influence molecular properties and bioactivity. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., fluorine, chlorine) enhance polarity and may improve antibacterial potency by facilitating interactions with bacterial enzymes .
Functional Group Variations at Position 7
Replacing the carbonitrile group with other moieties alters hydrogen-bonding capacity and solubility:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
